molecular formula C13H8BrF3N2O2S B2852364 N-(5-bromo-4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 790272-40-1

N-(5-bromo-4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2852364
CAS RN: 790272-40-1
M. Wt: 393.18
InChI Key: UJRPQQHTNJBRCK-UHFFFAOYSA-N
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Description

N-(5-bromo-4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as BFA-TPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazole derivative that contains a trifluoromethylphenyl group and a formyl group, which makes it highly reactive and suitable for various research applications.

Mechanism Of Action

The mechanism of action of N-(5-bromo-4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its ability to react with thiol groups in proteins, which leads to the formation of covalent adducts. This reaction results in the modification of the protein structure and function, which can be used to study protein localization, trafficking, and turnover.
Biochemical and Physiological Effects
N-(5-bromo-4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of PKC activity, the induction of apoptosis, and the modulation of intracellular calcium levels. These effects make N-(5-bromo-4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide a powerful tool for studying various cellular processes and signaling pathways.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(5-bromo-4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments is its high reactivity and specificity for thiol groups in proteins. This makes it a valuable tool for studying protein function and localization. However, one of the limitations of using N-(5-bromo-4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is its potential toxicity and non-specific binding to other cellular components, which can lead to false results if not properly controlled.

Future Directions

There are several future directions for the use of N-(5-bromo-4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide in scientific research. One potential application is in the study of protein-protein interactions, where N-(5-bromo-4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide could be used to selectively label specific proteins and track their interactions with other proteins in real-time. Another potential application is in the development of new drugs that target specific proteins or signaling pathways, where N-(5-bromo-4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide could be used to screen for potential drug candidates. Additionally, further studies are needed to better understand the toxicity and safety of N-(5-bromo-4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, and to develop new methods for controlling its non-specific binding in lab experiments.

Synthesis Methods

The synthesis method of N-(5-bromo-4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves the reaction of 5-bromo-4-chloromethyl-1,3-thiazole-2-carboxylic acid with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and an activator such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with formic acid to obtain N-(5-bromo-4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide in high yield and purity.

Scientific Research Applications

N-(5-bromo-4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been used in various scientific research applications, including fluorescence microscopy, protein labeling, and enzyme inhibition studies. In fluorescence microscopy, N-(5-bromo-4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been used as a fluorescent probe to label proteins and track their movement within cells. This compound has also been used to inhibit the activity of certain enzymes, such as protein kinase C (PKC), which play a critical role in various cellular processes.

properties

IUPAC Name

N-(5-bromo-4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF3N2O2S/c1-7(21)19(12-18-10(6-20)11(14)22-12)9-4-2-3-8(5-9)13(15,16)17/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRPQQHTNJBRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC(=C1)C(F)(F)F)C2=NC(=C(S2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

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